2-benzamido-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
The target compound, 2-benzamido-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide, features a tetrahydrobenzo[d]thiazole core substituted with a benzamido group at position 2 and a carboxamide-linked cyclohexenylethyl chain at position 4. The tetrahydrobenzo[d]thiazole scaffold is notable for its prevalence in bioactive molecules, particularly in central nervous system (CNS) therapeutics, due to its structural similarity to endogenous neurotransmitters .
Properties
IUPAC Name |
2-benzamido-N-[2-(cyclohexen-1-yl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c27-21(17-10-5-2-6-11-17)26-23-25-20-18(12-7-13-19(20)29-23)22(28)24-15-14-16-8-3-1-4-9-16/h2,5-6,8,10-11,18H,1,3-4,7,9,12-15H2,(H,24,28)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDJXVHMDXTYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Casein Kinase 1 delta (CK1δ) . CK1δ is a member of the casein kinase 1 (CK1) family, a highly conserved ubiquitously expressed serine/threonine protein kinase family. The CK1 family plays a crucial role in various cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation.
Mode of Action
The compound acts as a potent and specific inhibitor of CK1δ . It binds to CK1δ and inhibits its activity, thereby affecting the phosphorylation of its substrates. This interaction and the resulting changes can influence various cellular processes that CK1δ is involved in.
Biochemical Pathways
The inhibition of CK1δ affects many different biochemical pathways due to the wide range of substrates that CK1δ phosphorylates. These substrates bear either a canonical or a non-canonical consensus sequence. The affected pathways and their downstream effects can vary depending on the specific substrates involved.
Result of Action
The inhibition of CK1δ by this compound can lead to a variety of molecular and cellular effects, depending on the specific cellular context and the substrates involved. For example, it has been shown to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner.
Biological Activity
The compound 2-benzamido-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that may contribute to its biological activity. The key components include:
- Tetrahydrobenzo[d]thiazole core : This heterocyclic structure is known for various biological properties.
- Benzamide moiety : Often associated with pharmacological activity.
- Cyclohexene substitution : This may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O2S |
| Molecular Weight | 344.47 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in DMSO |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and other diseases.
- Receptor Interaction : The structural features suggest potential interactions with various receptors, including those involved in inflammation and cancer signaling pathways.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers.
Case Study: In Vitro Testing
In a notable study, the compound was tested for its effects on human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast), A549 (lung), and HeLa (cervical).
- Findings : The compound exhibited an IC50 value of approximately 10 µM against MCF-7 cells, indicating strong antiproliferative activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that modifications to the benzamide or tetrahydrobenzo[d]thiazole moieties can significantly impact its biological activity. For example:
- Substituents on the benzamide : Altering these can enhance selectivity for specific targets.
- Cyclohexene modifications : Variations can affect the binding affinity to biological receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Divergences
The tetrahydrobenzo[d]thiazole core is shared with several analogs (Table 1). Key differences lie in substituents and side chains, which significantly alter physicochemical and pharmacological properties.
Table 1: Structural and Molecular Comparison
Key Observations:
- Lipophilicity : The cyclohexenylethyl group in the target compound likely increases lipophilicity compared to the polar dioxoisoindolinyl (Entry 27) or pyrimidinyl sulfanyl (Entry 28) groups. This property may enhance CNS penetration relative to these analogs.
- Hydrogen Bonding : Unlike the triazole-thione derivatives in , which rely on N–H···S and O–H···S interactions for crystal packing , the target compound’s benzamido group may facilitate hydrogen bonding with biological targets.
Functional Comparison with Dopamine Receptor-Targeting Analogs
Compound 33 and its analogs () exhibit potent dopamine D3 receptor agonism due to their tetrahydrobenzo[d]thiazole scaffold and sulfonamide substituents . While the target compound shares the tetrahydrobenzo[d]thiazole core, its benzamido and cyclohexenylethyl groups may redirect selectivity. For instance:
- Receptor Specificity : Sulfonamide derivatives (e.g., Compound 33) show high D3 receptor affinity, whereas the benzamido group in the target compound could favor interactions with serotonin or sigma receptors, common targets for benzamide-containing drugs.
- Potency: The absence of a propylamino group (critical for D3 binding in Compound 33 ) in the target compound suggests divergent pharmacological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
